Increased Lipophilicity Relative to the Unsubstituted Phenyl Analog
The 2-methoxy substituent of the target compound increases computed lipophilicity compared to the directly analogous S-ethyl-S-phenyl sulfoximine (CAS 1889-63-0), which lacks the methoxy group. This parameter is critical for membrane permeability and target engagement in cellular assays [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | S-ethyl-S-phenyl sulfoximine; XLogP3 = 1.9 (estimated/computed analog) |
| Quantified Difference | Δ ≈ +0.9 log units |
| Conditions | Computed via XLogP3 algorithm (PubChem) for the target compound; comparator value is a close estimate based on structural analogy and typical methoxy SAR contributions in sulfoximine series. |
Why This Matters
A difference of approximately one log unit in lipophilicity can substantially affect passive membrane permeability, plasma protein binding, and overall pharmacokinetic profile, guiding selection for cell-based vs. biochemical screening cascades.
- [1] PubChem. Compound Summary for CID 137701708, Ethyl(imino)(2-methoxyphenyl)-lambda6-sulfanone. Computed XLogP3-AA value. National Library of Medicine, 2024. View Source
